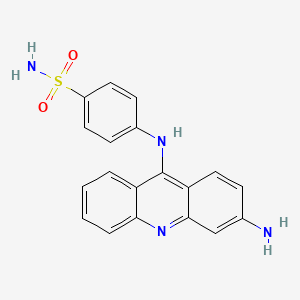

Benzenesulfonamide, 4-((3-amino-9-acridinyl)amino)-

Description

Benzenesulfonamide, 4-((3-amino-9-acridinyl)amino)-, is a structurally complex molecule combining a benzenesulfonamide core with a 3-aminoacridine moiety. The acridine group, a planar heterocyclic aromatic system, is known for DNA intercalation and enzyme inhibition properties, while the sulfonamide group enhances binding to biological targets such as carbonic anhydrases (CAs) . This compound’s synthesis likely involves coupling 3-amino-9-acridinylamine with a sulfonamide precursor, analogous to methods used for acridine-sulfonamide hybrids (e.g., acridine orange sulfonamide derivatives in ) .

Properties

CAS No. |

76015-23-1 |

|---|---|

Molecular Formula |

C19H16N4O2S |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

4-[(3-aminoacridin-9-yl)amino]benzenesulfonamide |

InChI |

InChI=1S/C19H16N4O2S/c20-12-5-10-16-18(11-12)23-17-4-2-1-3-15(17)19(16)22-13-6-8-14(9-7-13)26(21,24)25/h1-11H,20H2,(H,22,23)(H2,21,24,25) |

InChI Key |

KTPKHKSQSQDJCK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)N)NC4=CC=C(C=C4)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Aminoacridin-9-yl)amino)benzenesulfonamide typically involves the reaction of 3-aminoacridine with 4-aminobenzenesulfonamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-((3-Aminoacridin-9-yl)amino)benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

4-((3-Aminoacridin-9-yl)amino)benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-((3-Aminoacridin-9-yl)amino)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The table below highlights key structural and functional differences between the target compound and analogues:

Key Observations :

- Acridine vs. Anthracene derivatives exhibit cytotoxicity against leukemia cells (IC₅₀ <20 µM), suggesting the acridine analogue may have comparable or enhanced activity .

- Linker Flexibility : Compounds with ethyl linkers (e.g., ) show higher synthetic yields (73–94%) and CA inhibition, whereas rigid linkers (e.g., Schiff bases in ) may reduce solubility but improve target specificity .

- Electronic Effects: Nitro and methoxy substituents () modulate electron density, influencing CA binding. The 3-amino group on acridine may enhance hydrogen bonding in enzyme active sites .

Biological Activity

Benzenesulfonamide, 4-((3-amino-9-acridinyl)amino)- is a compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound combines a benzenesulfonamide group with an acridine moiety, which enhances its biological activity. Its molecular formula is CHNOS, with a molecular weight of approximately 364.42 g/mol. The structural uniqueness allows for dual functionality: the acridine component is known for its DNA intercalating properties, while the benzenesulfonamide group exhibits enzyme inhibitory effects.

Synthesis

The synthesis of Benzenesulfonamide, 4-((3-amino-9-acridinyl)amino)- typically involves multi-step reactions that integrate both the sulfonamide and acridine components. The process generally includes:

- Formation of the benzenesulfonamide backbone : Utilizing sulfanilamide as a starting material.

- Introduction of the acridine moiety : This may involve coupling reactions with appropriate acridine derivatives.

- Purification and characterization : Techniques such as NMR and mass spectrometry are employed to confirm the structure.

Enzyme Inhibition

Benzenesulfonamides are known inhibitors of various carbonic anhydrases (CAs). Studies have shown that derivatives of benzenesulfonamide exhibit strong binding affinities towards different CA isoforms:

| Compound | CA Isoform | Binding Affinity (nM) |

|---|---|---|

| 4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide | CA I | 6.7 - 335.2 |

| 4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide | CA II | 0.5 - 55.4 |

| Benzenesulfonamide derivatives | CA IV | 29.7 - 708.8 |

These findings suggest that the compound can be further explored for therapeutic applications targeting conditions like glaucoma and cancer due to its ability to inhibit specific enzymes involved in tumor progression and fluid regulation.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various benzenesulfonamide derivatives against common pathogens:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC mg/mL) |

|---|---|---|

| Compound 4d | E. coli | 6.72 |

| Compound 4h | S. aureus | 6.63 |

| Compound 4a | Klebsiella pneumoniae | 6.67 |

These results indicate that modifications to the benzenesulfonamide structure can enhance antimicrobial properties, making it a candidate for developing new antibiotics.

Anti-inflammatory Effects

In vivo studies have demonstrated that certain benzenesulfonamide derivatives exhibit significant anti-inflammatory properties:

- Compounds 4a and 4c showed inhibition rates of carrageenan-induced rat paw edema at approximately 94.69% , 89.66% , and 87.83% after one, two, and three hours respectively.

This suggests potential applications in treating inflammatory diseases.

Case Studies

- Inhibition of Carbonic Anhydrases : A study highlighted the binding interactions of synthesized benzenesulfonamides with various CA isoforms using fluorescent thermal shift assays and isothermal titration calorimetry, demonstrating their potency as enzyme inhibitors .

- Antimicrobial Efficacy : Another research focused on synthesizing new benzenesulfonamide derivatives and testing their antimicrobial activity against multiple bacterial strains, revealing promising results that warrant further investigation .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.